Tropylium bromide

Catalog No.
S14351102
CAS No.
5376-03-4
M.F
C7H7Br
M. Wt
171.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tropylium bromide

CAS Number

5376-03-4

Product Name

Tropylium bromide

IUPAC Name

cyclohepta-1,3,5-triene;bromide

Molecular Formula

C7H7Br

Molecular Weight

171.03 g/mol

InChI

InChI=1S/C7H7.BrH/c1-2-4-6-7-5-3-1;/h1-7H;1H/q+1;/p-1

InChI Key

FNIGLEAGFVEWGM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C[CH+]C=C1.[Br-]

Tropylium bromide is a chemical compound characterized by the presence of the tropylium cation, an aromatic species with the formula [C7H7]+[C_7H_7]^+. This cation is derived from cycloheptatriene and exhibits unique properties due to its aromatic structure, which satisfies Hückel's rule with six π-electrons. Tropylium bromide is notable for its stability in aqueous solutions and its ability to interact with various nucleophiles, making it a versatile reagent in organic chemistry. The compound was first synthesized in 1891 by G. Merling, who obtained a bromine-containing compound from cycloheptatriene and bromine .

  • Nucleophilic Substitution: The tropylium ion readily reacts with nucleophiles, forming various substituted cycloheptatrienes. For example, it can react with cyanide ions to produce tropyl cyanide .
  • Electrophilic Reactions: Tropylium bromide acts as an electrophile, reacting with bases to form adducts. It can also undergo oxidation to yield benzaldehyde when treated with oxidizing agents like chromic acid .
  • Formation of Amine Derivatives: The compound reacts with ammonia and amines, leading to the formation of ditropylamine and other amine derivatives .

These reactions highlight the reactivity of the tropylium ion, allowing it to serve as a valuable intermediate in organic synthesis.

Tropylium bromide can be synthesized through several methods:

  • Direct Halogenation: Reacting cycloheptatriene with bromine or phosphorus pentachloride yields tropylium bromide as a stable salt .
  • Electrophilic Aromatic Substitution: The tropylium ion can be generated from cycloheptatriene using electrophilic agents, facilitating its subsequent reaction with bromide ions .
  • Crystallization: Purification of tropylium bromide is typically achieved by crystallization from hot ethanol, where it forms water-soluble crystals .

These methods underscore the accessibility of tropylium bromide for research and industrial applications.

Tropylium bromide finds utility in various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules through electrophilic substitution and nucleophilic addition reactions .
  • Catalysis: The tropylium ion functions as a catalyst in several organic transformations, including hydroboration and ring contraction reactions .
  • Material Science: Its unique properties make it applicable in developing new materials, particularly those requiring stable ionic interactions.

These applications demonstrate the compound's versatility and importance in synthetic chemistry.

Interaction studies involving tropylium bromide focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can engage in regioselective additions to Michael acceptors, highlighting its potential in forming complex molecular architectures . Furthermore, studies have shown that the tropylium ion can facilitate hydride migration reactions and alkylation processes, providing insights into its mechanistic pathways and reactivity profiles .

Tropylium bromide shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure/FormulaKey Features
Tropylium tetrafluoroborate[C7H7]+[BF4][C_7H_7]^+[BF_4]^-Similar cationic structure; more stable against nucleophiles.
Benzyl chloride[C6H5CH2Cl][C_6H_5CH_2Cl]Reactive alkyl halide; less aromatic stability than tropylium.
Cycloheptatriene[C7H10][C_7H_{10}]Precursor to tropylium; lacks positive charge and aromaticity.
Cyclopentadienyl cation[C5H5]+[C_5H_5]^+Aromatic cation; used in similar electrophilic reactions.

Uniqueness of Tropylium Bromide:

  • The presence of a stable aromatic cation allows for unique reactivity patterns not observed in typical alkyl halides.
  • Its water solubility contrasts with many similar compounds that are often insoluble or less soluble in aqueous environments.

Hydrogen Bond Acceptor Count

1

Exact Mass

169.97311 g/mol

Monoisotopic Mass

169.97311 g/mol

Heavy Atom Count

8

UNII

1GLV7KM4U8

Dates

Modify: 2024-08-10

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